(2S)-1-nitrosopyrrolidine-2-carboxamide
Description
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(2S)-1-nitrosopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c6-5(9)4-2-1-3-8(4)7-10/h4H,1-3H2,(H2,6,9)/t4-/m0/s1 |
InChI Key |
MDITUBMLGCNJBG-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C(=O)N |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) typically involves the nitrosation of L-proline derivatives. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid, like hydrochloric acid, to facilitate the formation of the nitroso group . The reaction is usually carried out at low temperatures to control the rate of nitrosation and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Nucleophilic Attack at the Nitroso Group
The nitroso-nitrogen in (2S)-1-nitrosopyrrolidine-2-carboxamide acts as an electrophilic center, making it susceptible to nucleophilic substitution. Studies on structurally similar nitrosamines demonstrate reactivity with organolithium and Grignard reagents (R₃M, M = MgX or Li). These reactions proceed via initial formation of unstable oxy-hydrazines, which undergo elimination to form hydrazones or azomethine imines .
Mechanism :
-
Nucleophilic Addition : Organolithium/Grignard reagents attack the nitroso-nitrogen, forming an intermediate oxy-hydrazine.
-
Elimination : Decomposition of the intermediate leads to hydrazones (e.g., 21 ) or azomethine imines (e.g., 22 ) .
-
Further Reactivity : Azomethine imines can undergo 1,3-dipolar cycloadditions with dipolarophiles, expanding synthetic applications .
Reduction and Denitrosation
Reduction of the nitroso group under basic conditions (e.g., Na₂S₂O₄ in aqueous NaOH) is a critical pathway for nitrosamine destruction. For (2S)-1-nitrosopyrrolidine-2-carboxamide, this reaction likely converts the nitroso group to an amine, yielding secondary amines or hydrazines .
Key Observations :
-
Functional Group Tolerance : Reduction conditions (e.g., Na₂S₂O₄) show minimal interference with other organic groups, suggesting compatibility with carboxamide functionalities .
-
Byproducts : The reaction may produce nitric oxide (NO) as a side product, though NO itself is not a significant contributor to toxicity .
Acid-Catalyzed Denitrosation
In acidic environments, nitrosamines undergo protonation and subsequent denitrosation to form secondary amines. This pathway is accelerated by nucleophiles like bromide or thiocyanate .
Mechanistic Insight :
-
Protonation : The nitroso group is protonated, destabilizing the N–N bond.
-
Nucleophilic Attack : A nucleophile (e.g., water, thiocyanate) attacks the nitroso-nitrogen, leading to bond cleavage.
-
Amine Formation : Denitrosation releases the amine product (e.g., pyrrolidine-2-carboxamide) .
Cytochrome P450-Mediated Oxidation
Bioactivation via cytochrome P450 enzymes (e.g., CYP2A6) involves α-hydroxylation, generating reactive intermediates. For related nitrosamines, this pathway leads to nitrosamide formation, which can alkylate DNA .
Relevance to (2S)-1-nitrosopyrrolidine-2-carboxamide :
-
Metabolic Activation : Similar α-hydroxylation may occur, producing a nitrosamide metabolite.
-
Stability : Nitrosamides have longer half-lives than α-hydroxynitrosamines, potentially enhancing mutagenicity .
Photolytic Degradation
UV irradiation induces cleavage of the N–N bond, yielding nitric oxide (NO) and amine radicals. For nitrosamines like NDMA, this pathway is well-documented, with NO recombination possible under specific conditions .
Implications :
-
Environmental Fate : Photolysis may contribute to degradation in aqueous systems.
-
Toxicity : Radical intermediates could participate in secondary oxidative reactions .
Comparative Reactivity Analysis
Research Findings and Implications
Scientific Research Applications
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) has several applications in scientific research:
Chemistry: Used in the development and validation of analytical methods.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosamine-related research.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in the context of drug impurities and degradation products.
Industry: Utilized in quality control processes for the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) involves its interaction with biological molecules through its nitroso group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components. These interactions can result in modifications of biological molecules, potentially affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2S)-1-nitrosopyrrolidine-2-carboxamide with structurally related pyrrolidine carboxamide derivatives, highlighting differences in functional groups, molecular properties, and applications.
Structural and Functional Group Analysis
Nitroso Group vs. Thiazole-containing analogs (e.g., Example 30 in ) exhibit enhanced bioavailability due to aromatic heterocycles, making them more suitable for therapeutic applications .
Chiral Catalysts :
- Compounds like (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide are optimized for asymmetric catalysis, leveraging stereochemistry and bulky substituents (e.g., diphenylethyl) to control reaction enantioselectivity .
Peptide Mimetics: Derivatives with amino and oxoethyl groups () mimic peptide backbones, enabling interactions with biological targets such as proteases or transporters .
Physicochemical Properties
- Thiazole- and benzyl-substituted analogs (>300 g/mol) show higher lipophilicity, suitable for hydrophobic binding pockets in proteins .
Stability :
- Nitroso compounds are prone to dimerization or decomposition under light or heat, whereas sulfonyl or benzyl derivatives () exhibit greater stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-1-nitrosopyrrolidine-2-carboxamide?
- Methodology : Synthesis typically involves introducing the nitroso group to a pyrrolidine scaffold. For analogous compounds (e.g., N-ethyl derivatives), amidation via coupling reagents like EDCI/HOBt is common . For nitroso functionalization, nitrosation reactions using sodium nitrite under acidic conditions (e.g., HCl) are plausible, with strict temperature control (<5°C) to avoid side reactions . Characterization should include H/C NMR, IR (to confirm NO stretch ~1500 cm), and mass spectrometry.
Q. How should researchers handle stability challenges during storage?
- Methodology : Based on SDS data for structurally related pyrrolidine carboxamides, the compound is likely sensitive to light, heat, and oxidizing agents. Store in airtight containers at -20°C under inert gas (N/Ar) to minimize degradation. Regularly monitor purity via HPLC with UV detection (λ ~254 nm) and compare retention times against freshly synthesized standards .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Chirality : Use chiral HPLC or polarimetry to confirm the (2S) configuration .
- Structural Confirmation : H NMR (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm) and C NMR (amide carbonyl ~170 ppm) .
- Purity : LC-MS with electrospray ionization (ESI) to detect trace impurities .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity under varying pH be resolved?
- Methodology : Design pH-dependent stability studies (pH 2–12) using buffered solutions. Monitor decomposition via UV-Vis spectroscopy (absorbance changes near 300 nm for nitroso derivatives) and quantify degradation products (e.g., pyrrolidine-2-carboxamide) using LC-MS/MS. Compare kinetic profiles across pH conditions and validate with DFT calculations to predict protonation states and reactive intermediates .
Q. What strategies optimize the nitroso group’s regioselectivity during synthesis?
- Methodology :
- Protecting Groups : Temporarily block the carboxamide with tert-butoxycarbonyl (Boc) to direct nitrosation to the pyrrolidine nitrogen .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysis : Test Lewis acids (e.g., ZnCl) to enhance electrophilic nitrosation. Validate outcomes via N NMR or X-ray crystallography if crystalline derivatives are obtained .
Q. How does steric hindrance from the (2S) configuration influence biological activity?
- Methodology :
- Docking Studies : Model the compound’s interaction with target proteins (e.g., nitric oxide synthase) using software like AutoDock Vina. Compare binding energies of (2S) vs. (2R) enantiomers.
- In Vitro Assays : Test enantiopure samples in cellular models (e.g., NO release assays) to correlate stereochemistry with activity. Use chiral stationary phase columns to isolate enantiomers .
Q. How should researchers address discrepancies in reported toxicity profiles?
- Methodology : Re-evaluate toxicity using standardized assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Cross-reference SDS hazard data for structurally similar compounds (e.g., acute toxicity LD values) and conduct dose-response studies in multiple cell lines. Publish raw data in open-access repositories to enable meta-analyses .
Data Contradiction and Reproducibility
Q. What experimental controls are essential to ensure reproducibility in synthetic protocols?
- Methodology :
- Internal Standards : Spike reactions with deuterated analogs (e.g., D-pyrrolidine) to monitor reaction progress via GC-MS.
- Batch Consistency : Replicate syntheses ≥3 times under identical conditions (temperature, humidity control). Report yields ± SD.
- Cross-Lab Validation : Collaborate with independent labs to verify protocols, emphasizing strict adherence to anhydrous conditions for nitroso group stability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
